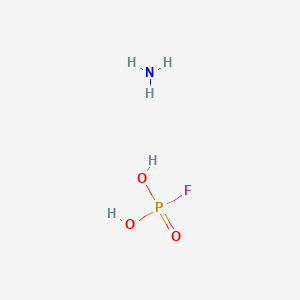
Monoammonium monofluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoammonium monofluorophosphate is a chemical compound that consists of a phosphate group with one oxygen atom substituted by a fluoride atom, resulting in the formula NH₄PO₃F. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monoammonium monofluorophosphate can be synthesized through the reaction of ammonium fluoride with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
NH4F+H3PO4→NH4PO3F+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonium fluoride with phosphoric acid in large-scale reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Monoammonium monofluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted by other halides or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ammonium phosphate and hydrofluoric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, nucleophiles, and water. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from reactions involving this compound include ammonium phosphate, hydrofluoric acid, and various substituted phosphates.
Applications De Recherche Scientifique
Monoammonium monofluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other fluorophosphate compounds.
Biology: It is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in dental care products to prevent tooth decay.
Industry: It is used in the production of flame retardants, corrosion inhibitors, and as an additive in fertilizers to enhance phosphorus availability.
Mécanisme D'action
The mechanism of action of monoammonium monofluorophosphate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. In dental care, it helps to remineralize tooth enamel by providing fluoride ions that replace hydroxyl groups in hydroxyapatite, forming a more resistant fluorapatite structure.
Comparaison Avec Des Composés Similaires
Monoammonium monofluorophosphate can be compared with other similar compounds, such as:
Sodium monofluorophosphate: Commonly used in toothpaste, it has similar applications but differs in its sodium content.
Ammonium phosphate: Lacks the fluoride component, making it less effective in dental applications.
Difluorophosphate: Contains two fluoride atoms, resulting in different chemical properties and applications.
This compound is unique due to its specific combination of ammonium, phosphate, and fluoride ions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
20859-38-5 |
|---|---|
Formule moléculaire |
FH5NO3P |
Poids moléculaire |
117.017 g/mol |
Nom IUPAC |
azanium;fluoro(hydroxy)phosphinate |
InChI |
InChI=1S/FH2O3P.H3N/c1-5(2,3)4;/h(H2,2,3,4);1H3 |
Clé InChI |
UZASADVOSTVZTB-UHFFFAOYSA-N |
SMILES |
N.OP(=O)(O)F |
SMILES canonique |
[NH4+].OP(=O)([O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















